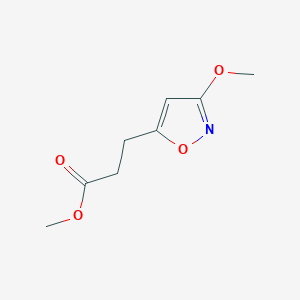

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves several steps. One common method includes the reaction of 3-methoxyisoxazole with methyl acrylate under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Análisis De Reacciones Químicas

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is widely used in scientific research, particularly in:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein modifications.

Medicine: Research into potential therapeutic applications, including drug development.

Industry: Utilized in the production of various biochemical products.

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-methoxyisoxazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can modify the activity of these targets, leading to changes in biochemical pathways . The exact pathways and molecular targets depend on the specific application and research context.

Comparación Con Compuestos Similares

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate can be compared with other similar compounds, such as:

3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound differs by having a carboxylic acid group instead of a methyl ester group.

Methyl 3-(3-hydroxyisoxazol-5-yl)propanoate: This compound has a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Actividad Biológica

Methyl 3-(3-methoxyisoxazol-5-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential, supported by case studies and data tables.

- Molecular Formula : C₈H₁₁NO₄

- Molecular Weight : 185.18 g/mol

- CAS Number : 16880-23-2

The biological activity of this compound has been primarily investigated for its anticancer and antiviral properties.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms proposed include:

- Induction of Apoptosis : Studies have shown that the compound can trigger apoptotic pathways in cancer cells. For instance, it has been observed to increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death in melanoma (A375) and breast cancer (MCF-7) cell lines .

- Inhibition of Cell Proliferation : In vitro assays demonstrate that this compound effectively inhibits the proliferation of tumor cells. The compound's effects were quantified using MTT assays, which revealed a dose-dependent response in cell viability .

Antiviral Activity

The compound also shows promise as an antiviral agent. It has been studied for its ability to inhibit the NS3 protease of the Hepatitis C virus (HCV), which is crucial for viral replication. By disrupting this protease's function, this compound may contribute to reducing viral load in infected patients .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- Cell Lines Tested : MCF-7 (breast adenocarcinoma), A375 (melanoma), HCT116 (colorectal carcinoma).

- Findings : Significant inhibition of cell growth was noted with IC50 values ranging from 10 µM to 25 µM across different cell lines, indicating strong anticancer potential.

- Antiviral Efficacy Against HCV :

Data Tables

| Biological Activity | Cell Line / Virus | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 15 µM | Apoptosis induction |

| Anticancer Activity | A375 | 10 µM | ROS generation |

| Antiviral Activity | HCV | >5 µM | NS3 protease inhibition |

Propiedades

IUPAC Name |

methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-11-7-5-6(13-9-7)3-4-8(10)12-2/h5H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLDOLOHISCNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539247 |

Source

|

| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16880-23-2 |

Source

|

| Record name | Methyl 3-(3-methoxy-1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.